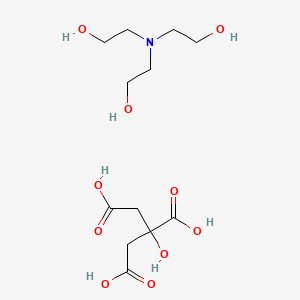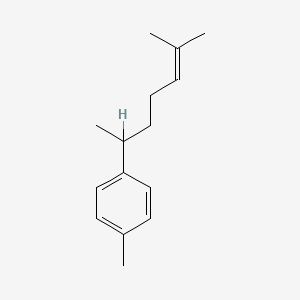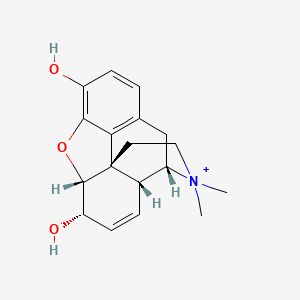
N-Methylmorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylmorphine is a derivative of morphine, an opioid alkaloid found in the opium poppy. It is a semi-synthetic compound that has been modified to include a methyl group attached to the nitrogen atom in the morphine molecule. This modification alters its pharmacological properties, making it distinct from its parent compound, morphine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylmorphine can be synthesized through the methylation of morphine. One common method involves the reaction of morphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully monitored to maintain the appropriate reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N-Methylmorphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorphinone.
Reduction: It can be reduced to form N-methylmorphinol.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-Methylmorphinone
Reduction: N-Methylmorphinol
Substitution: Various N-substituted morphine derivatives
Scientific Research Applications
N-Methylmorphine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other morphine derivatives and analogs.
Biology: It serves as a tool to study opioid receptors and their interactions with ligands.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
N-Methylmorphine exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates a cascade of intracellular signaling pathways that result in analgesia. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.
Comparison with Similar Compounds
N-Methylmorphine is similar to other morphine derivatives such as codeine and oxycodone. it is unique in its specific methylation at the nitrogen atom, which alters its pharmacokinetics and pharmacodynamics. Compared to morphine, this compound has a different potency and duration of action. Similar compounds include:
Codeine: Another methylated morphine derivative, but with a methyl group attached to the oxygen atom.
Oxycodone: A semi-synthetic opioid with a similar structure but different functional groups.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
14168-11-7 |
|---|---|
Molecular Formula |
C18H22NO3+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
UJSDOZFJXZOOGN-XSSYPUMDSA-O |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |
Synonyms |
Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


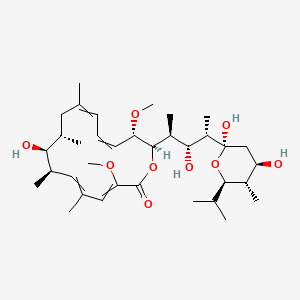
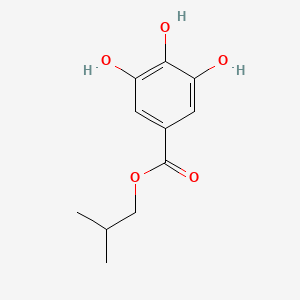
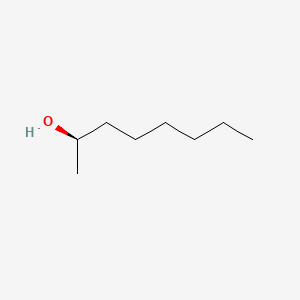
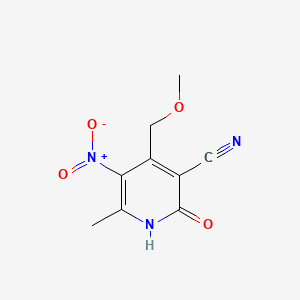
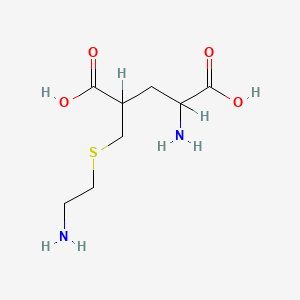
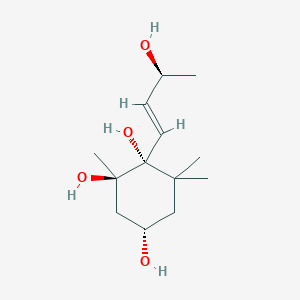
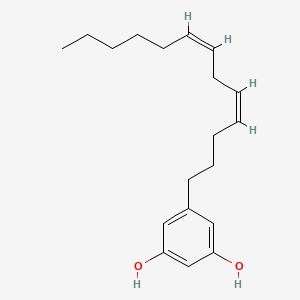
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
